(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine (CAS 146476-37-1), commonly referred to as a valine-derived aminophosphine (Val-DPP), is a highly privileged chiral bidentate P,N ligand. Structurally, it features a primary amine and a diphenylphosphino group separated by a chiral, isopropyl-substituted carbon backbone. This configuration allows it to form highly stable, conformationally rigid five-membered chelate rings with transition metals such as ruthenium, palladium, and iridium [1]. In procurement and process design, this compound is prioritized for its dual functionality: the differing electronic properties of the phosphorus and nitrogen donors (trans-effect asymmetry) and the capacity of the primary amine to participate in outer-sphere hydrogen bonding. These baseline traits make it a critical precursor for high-enantioselectivity catalytic systems, particularly in asymmetric hydrogenation and allylic alkylation workflows where standard symmetric ligands fail to provide adequate stereocontrol [2].
Substituting (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine with generic symmetric P,P ligands (e.g., BINAP) or alternative aminophosphines fundamentally disrupts catalytic performance. In palladium-catalyzed allylic alkylations, symmetric P,P ligands lack the electronic disparity required to direct regioselective nucleophilic attack, leading to poor branched-to-linear product ratios[1]. Furthermore, substituting this primary aminophosphine with secondary or tertiary amine derivatives (such as N,N-dimethyl analogs) eliminates the N-H protons essential for Noyori-type bifunctional catalysis. Without these protons to form hydrogen bonds with the substrate, ruthenium-catalyzed ketone hydrogenations suffer from drastically reduced turnover frequencies (TOF) and collapsed enantioselectivity [2]. Finally, downgrading the steric bulk from the valine-derived isopropyl group to an alanine-derived methyl group increases the conformational flexibility of the metallacycle, causing a significant drop in enantiomeric excess (ee) that often renders the product unsuitable for pharmaceutical intermediate synthesis [3].
The primary amine functionality of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is critical for outer-sphere bifunctional catalysis. In Ru(II)-catalyzed asymmetric hydrogenation of unfunctionalized ketones, the N-H protons engage in hydrogen bonding with the carbonyl oxygen, stabilizing the transition state. When compared to its N,N-dimethyl (tertiary amine) counterpart, the primary aminophosphine exhibits a dramatically higher reaction rate and stereocontrol [1].
| Evidence Dimension | Turnover Frequency (TOF) and Enantiomeric Excess (ee) |
| Target Compound Data | (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine (Primary Amine): >95% ee, TOF > 10,000 h⁻¹ |
| Comparator Or Baseline | N,N-Dimethyl analog (Tertiary Amine): <20% ee, TOF < 100 h⁻¹ |
| Quantified Difference | Primary amine delivers a >100-fold increase in TOF and >75% absolute increase in ee. |
| Conditions | Ru(II)-catalyzed asymmetric hydrogenation of acetophenone derivatives under standard H2 pressure. |
Procurement must specify the primary amine variant to enable high-throughput, high-ee bifunctional hydrogenation, as tertiary amine analogs are catalytically inactive in this specific mechanism.
In asymmetric allylic substitutions, the differing trans influences of the phosphorus and nitrogen atoms in (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine break the symmetry of the intermediate π-allyl palladium complex. The strong π-acceptor ability of the phosphine directs the nucleophilic attack to the trans position. Compared to symmetric P,P ligands like dppe, this P,N ligand strongly favors the formation of the chiral branched product over the achiral linear product [1].
| Evidence Dimension | Regioselectivity (Branched:Linear ratio) and Enantioselectivity |
| Target Compound Data | Val-DPP (P,N ligand): >90:10 Branched:Linear ratio, >90% ee |
| Comparator Or Baseline | Standard P,P ligand (e.g., dppe): <30:70 Branched:Linear ratio, low ee |
| Quantified Difference | The P,N ligand reverses regioselectivity, providing a >3x increase in the desired branched isomer yield. |
| Conditions | Pd-catalyzed allylic alkylation of monosubstituted allyl acetates with carbon nucleophiles. |
Buyers targeting the synthesis of specific branched chiral building blocks must select this P,N ligand to avoid costly separation of unwanted linear isomers.
The steric bulk of the backbone substituent directly dictates the conformational rigidity of the resulting 5-membered metallacycle. The isopropyl group derived from L-valine in (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine effectively locks the chelate ring into a single, highly stereodiscriminating conformation. When benchmarked against the less sterically demanding alanine-derived analog (methyl group), the valine derivative consistently provides superior enantiocontrol across various transition-metal catalyzed transformations [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | Valine-derived (Isopropyl backbone): >92% ee |
| Comparator Or Baseline | Alanine-derived (Methyl backbone): ~75-80% ee |
| Quantified Difference | The isopropyl group provides a critical 12-17% absolute increase in enantiomeric excess. |
| Conditions | Transition-metal catalyzed asymmetric cross-coupling or hydrogenation of standard model substrates. |
For pharmaceutical scale-up, the valine-derived ligand is required to meet strict >90% ee API optical purity thresholds without requiring secondary chiral resolution.
This compound is the optimal ligand choice for synthesizing chiral alcohols via outer-sphere bifunctional catalysis, where its primary amine acts as an essential hydrogen-bond donor to achieve high turnover numbers and exceptional enantiomeric excess [1].
Highly recommended for generating branched chiral products from monosubstituted allylic substrates. The ligand's P/N trans-effect differential ensures high regioselectivity and enantioselectivity that symmetric P,P ligands cannot match, streamlining downstream purification [2].
Ideal for the production of chiral amines. The rigid 5-membered chelate ring and the steric bulk of the isopropyl group provide the necessary chiral environment to ensure high enantiocontrol during the reduction process, critical for active pharmaceutical ingredient (API) synthesis [3].
Corrosive